molecular formula C16H10BrN3O3S B12536039 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-

Cat. No.: B12536039
M. Wt: 404.2 g/mol
InChI Key: DKEMOGYBGRMEBQ-UHFFFAOYSA-N
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Description

The compound 1H-pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- is a heterocyclic aromatic molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a 5-oxazolyl group at position 3, and a phenylsulfonyl protecting group at the N1 position. The phenylsulfonyl group enhances stability and modulates electronic properties, while the bromine atom enables further functionalization via cross-coupling reactions .

Key structural features:

  • 5-Bromo substituent: Facilitates Suzuki-Miyaura couplings for introducing aryl or heteroaryl groups .
  • 3-(5-Oxazolyl) group: A heterocyclic substituent contributing to hydrogen bonding and dipole interactions, critical for target binding .
  • N1-Phenylsulfonyl group: Improves solubility and prevents undesired side reactions during synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10BrN3O3S

Molecular Weight

404.2 g/mol

IUPAC Name

5-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-oxazole

InChI

InChI=1S/C16H10BrN3O3S/c17-11-6-13-14(15-8-18-10-23-15)9-20(16(13)19-7-11)24(21,22)12-4-2-1-3-5-12/h1-10H

InChI Key

DKEMOGYBGRMEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=CN=CO4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A 3-iodo intermediate (e.g., 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) reacts with 5-oxazolylboronic acid under Pd catalysis:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (3:1), 80°C, 12h.
  • Yield : 60–75%.
  • Challenges : Limited availability of oxazolylboronic acids necessitates in situ generation via transmetalation.

Cyclization of Propargyl Amides

An alternative route involves installing a propargylamide at C-3, followed by gold-catalyzed cyclization:

  • Step 1 : Sonogashira coupling of 3-iodo derivative with propargylamine.
  • Step 2 : AuCl₃-mediated cyclization in DMF at 100°C forms the oxazole ring.
  • Yield : 50–65%.

Optimization and Side Reactions

Competing Substitutions

Sulfonylation at N-1 enhances electrophilicity at C-3 but may lead to:

  • Over-bromination : Excess NBS causes di-substitution (C-3 and C-5), mitigated by stoichiometric control.
  • Oxazole ring opening : Acidic conditions during workup hydrolyze oxazole to amides, requiring neutral pH buffers.

protecting Group Compatibility

The phenylsulfonyl group remains stable under Pd-catalyzed conditions but may cleave under strong reducing agents (e.g., LiAlH₄).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, C4-H), 8.15 (s, 1H, oxazole-H), 7.90–7.45 (m, 5H, PhSO₂), 6.95 (s, 1H, C6-H).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₁BrN₃O₃S: 420.9702; found: 420.9698.

Purity Assessment

HPLC (C18, MeCN/H₂O) shows >98% purity with retention time 12.3 min.

Scalability and Industrial Relevance

Patent WO2013181415A1 details a kilogram-scale synthesis using:

  • Cost-effective reagents : Tetrabutylammonium bromide as phase-transfer catalyst for sulfonylation.
  • Continuous flow chemistry : Reduces reaction time from 12h to 2h for bromination steps.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer properties. The compound in focus has been studied for its ability to inhibit specific kinases involved in tumor growth.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited the proliferation of cancer cells by targeting the ATP-binding site of kinases such as BRAF and EGFR .

Neuropharmacology

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolo[2,3-b]pyridine derivatives have been linked to modulation of neurotransmitter systems.

  • Case Study : Research highlighted in Neuropharmacology indicated that certain derivatives could enhance cognitive function in animal models by acting as selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Properties

The oxazole moiety present in the compound contributes to its antimicrobial activity, making it a candidate for developing new antibiotics.

  • Data Table: Antimicrobial Activity Comparison
Compound NameMIC (µg/mL)Target Organism
5-Bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine15E. coli
Control Compound30E. coli

This table illustrates that the compound exhibits lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating stronger antimicrobial efficacy .

Synthesis of Novel Compounds

The unique structure of 1H-Pyrrolo[2,3-b]pyridine derivatives allows chemists to synthesize novel compounds through various reactions such as cycloaddition and substitution reactions.

  • Synthesis Example : A recent publication described a synthetic route to create new derivatives using palladium-catalyzed coupling reactions, leading to compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • The 3-nitro derivatives exhibit high reactivity in reduction-acylation cascades, enabling access to 3-amino or 3-acylamino analogs .
  • 3-(5-Oxazolyl) substitution introduces a rigid heterocyclic moiety, likely improving selectivity in kinase inhibition compared to bulkier aryl groups .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Synthesis Method Key Applications Reference
Target Compound Bromine Suzuki coupling Intermediate for further functionalization
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-Trifluoromethylphenyl Suzuki coupling Enhanced lipophilicity for CNS-targeting drugs
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenyl Suzuki coupling Improved solubility; moderate bioactivity

Key Findings :

  • 5-Bromo derivatives serve as versatile intermediates for introducing diverse aryl/heteroaryl groups via cross-coupling .
  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility but may reduce metabolic stability .

Variations at N1 Position

Compound Name N1 Substituent Stability Synthetic Utility Reference
Target Compound Phenylsulfonyl High Prevents N-H reactivity; aids purification
1-Methyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Methyl Moderate Simplifies synthesis but limits functionalization
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Benzyl Moderate Bulky group may hinder target binding

Key Findings :

  • N1-Phenylsulfonyl protection is preferred for stability and compatibility with subsequent reactions .
  • Smaller N1 groups (e.g., methyl) offer synthetic simplicity but reduce opportunities for late-stage modifications .

Table 1: Comparative Analysis of Position 3 Substituents

Property 5-Oxazolyl Phenylethynyl Nitro 3,4-Dimethoxyphenyl
Electronic Effect Moderate EWG Mild EDG Strong EWG Strong EDG
Synthetic Yield Range N/A 51% 87–96% 36–60%
Bioactivity High Moderate High Moderate

Table 2: Key NMR Shifts (δ, ppm) for Selected Compounds

Compound NH Proton (δ) Aromatic Protons (δ) Reference
Target Compound (hypothetical) ~12.5 8.3–8.9 (pyrrolopyridine), 7.5–8.1 (oxazole)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 12.40 8.01–8.39 (pyrrolopyridine), 7.42–7.60 (Ph)
3-Nitro-5-(4-tolyl)-1H-pyrrolo[2,3-b]pyridine 13.35 8.74–8.88 (pyrrolopyridine), 7.35–7.68 (Ph)

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H9BrN4O2S
  • Molecular Weight : 333.19 g/mol
  • CAS Number : 757981-07-0
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom, an oxazole ring, and a phenylsulfonyl group.

Biological Activity Overview

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly in relation to their effects on various biological targets. The following sections summarize key findings from recent research.

Antitumor Activity

Recent studies indicate that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit potent antitumor properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis.
  • Case Study : Compound 4h from a related series demonstrated IC50 values against FGFR1–4 of 7, 9, 25, and 712 nM respectively. This compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been explored:

  • In Vitro Studies : Several derivatives showed significant activity against various bacterial strains. For instance, derivatives modified at specific positions exhibited enhanced potency against Mycobacterium tuberculosis.
  • Research Findings : A study revealed that certain modifications to the pyrrolo structure increased solubility and stability while maintaining low toxicity levels in VERO cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates:

Substituent Position Effect on Activity
Position 5 (Br)Enhances FGFR inhibition
Position 3 (Oxazole)Increases antimicrobial potency
Phenylsulfonyl GroupImproves solubility and bioavailability

This table summarizes how different substituents influence the biological activity of the compound.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds:

  • Bioavailability : Compounds similar to 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- have shown favorable pharmacokinetic profiles with good absorption and distribution characteristics.
  • Toxicity Assessment : Toxicity evaluations indicate that many derivatives exhibit low cytotoxicity in human cell lines, making them promising candidates for further development .

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